2-Methyl-3-(pyridin-4-yl)aniline CAS number and molecular weight
2-Methyl-3-(pyridin-4-yl)aniline CAS number and molecular weight
This technical guide provides an in-depth analysis of 2-Methyl-3-(pyridin-4-yl)aniline , a specialized bi-aryl amine building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.
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Executive Summary
2-Methyl-3-(pyridin-4-yl)aniline is a critical intermediate in medicinal chemistry, particularly in the design of Type II kinase inhibitors. Its structure features an aniline core substituted with a methyl group at the ortho position (C2) and a pyridine ring at the meta position (C3). This specific substitution pattern (1-amino, 2-methyl, 3-pyridyl) creates a unique steric and electronic environment, often utilized to induce conformational changes in target proteins (e.g., the "DFG-out" conformation in kinases) or to explore Structure-Activity Relationships (SAR) distinct from its more common isomer, 3-Methyl-4-(pyridin-4-yl)aniline (a key intermediate for Nilotinib).
This guide details the chemical identity, synthesis protocols, and applications of this compound, addressing the needs of researchers in drug discovery.
Chemical Identity & Properties
Unlike its commodity isomer (3-methyl-4-(pyridin-4-yl)aniline, CAS 82160-27-8), the 2-methyl-3-(pyridin-4-yl) isomer is typically a custom-synthesized building block.
Physicochemical Data
| Property | Specification |
| Systematic Name | 2-Methyl-3-(pyridin-4-yl)aniline |
| IUPAC Name | 2-methyl-3-(pyridin-4-yl)benzenamine |
| CAS Number | Not widely listed (Custom Synthesis); see Precursors below |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Exact Mass | 184.1000 |
| SMILES | Cc1c(c(ccc1)N)c2ccncc2 |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Predicted) | ~4.5 (Pyridine N), ~3.5 (Aniline N) |
| Appearance | Off-white to pale yellow solid (typical) |
Structural Distinction
Researchers must distinguish this compound from its isomers to avoid synthetic errors:
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Target: 2-Methyl-3-(pyridin-4-yl)aniline (Adjacent Methyl/Pyridine, ortho to each other).
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Common Isomer: 3-Methyl-4-(pyridin-4-yl)aniline (Methyl/Pyridine are ortho, but Pyridine is para to amine).
Synthetic Pathway (Suzuki-Miyaura Coupling)[1]
The most robust route to 2-Methyl-3-(pyridin-4-yl)aniline is the palladium-catalyzed cross-coupling of 3-bromo-2-methylaniline with 4-pyridineboronic acid . This route avoids the formation of regioisomers common in ring-closure methods.
Reaction Scheme
The synthesis involves the coupling of an aryl halide (Electrophile) with an aryl boronic acid (Nucleophile).
Caption: Palladium-catalyzed cross-coupling strategy for the selective synthesis of the target bi-aryl aniline.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-3-(pyridin-4-yl)aniline on a 1.0 gram scale.
Reagents:
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3-Bromo-2-methylaniline : 1.0 g (5.37 mmol)
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4-Pyridineboronic acid : 0.79 g (6.45 mmol, 1.2 eq)
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Pd(dppf)Cl₂ • CH₂Cl₂ : 219 mg (0.27 mmol, 5 mol%)
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Potassium Carbonate (K₂CO₃) : 2.23 g (16.1 mmol, 3.0 eq)
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Solvent : 1,4-Dioxane (12 mL) and Water (3 mL) (Degassed)
Procedure:
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Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1), boronic acid (2), and base (4).
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Solvent Addition : Add the dioxane/water mixture. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
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Catalyst Addition : Add the Pd catalyst (3) quickly under a positive stream of inert gas.
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Reaction : Heat the mixture to 90–100°C under nitrogen for 12–16 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 185.1).
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Work-up :
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Cool to room temperature.[1]
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Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification : Purify the crude residue via flash column chromatography (Silica gel).
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Eluent : Gradient of 0–10% Methanol in Dichloromethane (DCM) or 50-100% EtOAc in Hexanes.
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Note: The pyridine nitrogen makes the compound basic; adding 1% Triethylamine to the eluent can reduce tailing.
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Applications in Drug Discovery
This building block is primarily used to construct Type II Kinase Inhibitors . The aniline amine serves as a "hinge binder" or a linker to a hinge-binding motif, while the pyridine ring extends into the solvent-exposed area or interacts with specific gatekeeper residues.
Mechanism of Action (Pharmacophore)[2]
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H-Bond Donor : The aniline -NH₂ group can form hydrogen bonds with the backbone carbonyls of the kinase hinge region.
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Steric Control : The 2-methyl group is the critical design element. It introduces torsional strain between the aniline and the attached scaffold (e.g., a benzamide or urea), forcing the molecule into a specific conformation that may be required to fit into the hydrophobic pocket of the enzyme.
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Solubilizing Group : The pyridine ring provides a basic center, improving the solubility of the final drug candidate in acidic media (e.g., stomach pH).
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) contributions of the functional groups.
Safety & Handling
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Hazard Classification : Irritant (Skin/Eye), potentially Toxic if swallowed (Pyridyl anilines are often Class 6.1).
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Handling : Use a fume hood. Wear nitrile gloves and safety glasses.
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Storage : Store under inert atmosphere (Nitrogen) at 2–8°C. Anilines can oxidize (darken) over time; re-purification may be required if stored improperly.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. (Context on bi-aryl urea kinase inhibitors). Link
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PubChem Compound Summary . (General search for Pyridinyl-anilines). Link
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Sigma-Aldrich / Merck . (Reagent specifications for 3-Bromo-2-methylaniline). Link
